molecular formula C7H10N2O2 B6234152 4-(oxolan-3-yloxy)-1H-pyrazole CAS No. 1893850-80-0

4-(oxolan-3-yloxy)-1H-pyrazole

Cat. No.: B6234152
CAS No.: 1893850-80-0
M. Wt: 154.2
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Description

4-(oxolan-3-yloxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an oxolan-3-yloxy group. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-3-yloxy)-1H-pyrazole typically involves the reaction of 3-hydroxyoxolane with 1H-pyrazole in the presence of a suitable base. The reaction can be carried out under reflux conditions in an appropriate solvent such as dimethylformamide or tetrahydrofuran. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group in 3-hydroxyoxolane by the pyrazole ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(oxolan-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxolan-3-yloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-(oxolan-3-yloxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(oxolan-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-yloxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(oxolan-3-yloxy)piperidine: Similar structure but with a piperidine ring instead of a pyrazole ring.

    4-(oxolan-3-yloxy)benzoic acid: Contains a benzoic acid moiety instead of a pyrazole ring.

Uniqueness

4-(oxolan-3-yloxy)-1H-pyrazole is unique due to its specific combination of the oxolan-3-yloxy group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1893850-80-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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